5-Fluoro-2'-deoxycytidine
Overview
Description
5-Fluoro-2’-deoxycytidine (5-FdCyd) is a fluoropyrimidine nucleoside analogue . It’s a small molecule that has been used in trials studying the treatment of various types of neoplasms . It’s a DNA methyltransferase (DNMT) inhibitor .
Synthesis Analysis
5-Fluoro-2’-deoxycytidine was synthesized by treating 5-fluoro-2’-deoxyuridine with 2,4,6-trimethylphenol in the presence of 1-methylpyrrolidine and trifluoroacetic anhydride, followed by aminolysis .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2’-deoxycytidine is C9H12FN3O4 . It belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides .Chemical Reactions Analysis
5-Fluoro-2’-deoxycytidine is a tumor-selective proagent of the potent thymidylate synthase inhibitor 5-fluoro-2′-dUMP .Physical And Chemical Properties Analysis
5-Fluoro-2’-deoxycytidine is a fine white powder . It’s probably light and air sensitive . The chemical formula is C9H12FN3O4 .Scientific Research Applications
Pharmacokinetics and Metabolism
5-Fluoro-2'-deoxycytidine (FdCyd) demonstrates significant promise in clinical research due to its pharmacokinetics and metabolism properties. Studies in mice have revealed that FdCyd, when combined with tetrahydrouridine (THU), a cytidine deaminase inhibitor, exhibits increased oral bioavailability and decreased exposure to potentially toxic metabolites. This combination allows for the effective inhibition of DNA methyltransferase, potentially offering a new approach to chronic treatment with DNA methyltransferase inhibitors Beumer et al., 2006.
Antiviral Applications
FdCyd has also been identified as a potent inhibitor of the hepatitis C virus RNA replicon in cell culture, demonstrating its dual impact on viral targets and cellular targets, which includes inducing S-phase arrest in treated cells Stuyver et al., 2004.
Synthesis and Drug Development
The synthesis of FdCyd and its derivatives plays a critical role in drug development, especially for treating HCV infection. R7128, the prodrug of PSI-6130, a derivative of FdCyd, is an example of how modifications in the synthesis process can lead to drugs with potential efficacy against HCV NS5B polymerase Wang et al., 2009.
Mechanism of Action
Understanding the metabolism and mechanism of action of FdCyd is crucial for its application in scientific research. It acts as a potent inhibitor of tissue culture cell growth, primarily through the inhibition of thymidylate synthetase. This inhibition is indicative of FdCyd's cytotoxic event, showcasing its potential in cancer treatment strategies Newman & Santi, 1982.
Safety And Hazards
Future Directions
Following promising responses to the DNA methyltransferase (DNMT) inhibitor 5-fluoro-2′-deoxycytidine (FdCyd) combined with tetrahydrouridine (THU) in phase 1 testing, a non-randomized phase 2 study was initiated to assess response to this combination in patients with advanced solid tumor types for which tumor suppressor gene methylation is potentially prognostic . Further study of FdCyd+THU is potentially warranted in urothelial carcinoma but not NSCLC or breast or H&N cancer .
properties
IUPAC Name |
4-amino-5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYKCXHJJGMAEV-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
Record name | 5-FLUORO-2'-DEOXYCYTIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20413 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2030437 | |
Record name | 5-Fluoro-2'-deoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2030437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-fluoro-2'-deoxycytidine is a fine white powder. (NTP, 1992) | |
Record name | 5-FLUORO-2'-DEOXYCYTIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20413 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
5-Fluoro-2'-deoxycytidine | |
CAS RN |
10356-76-0 | |
Record name | 5-FLUORO-2'-DEOXYCYTIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20413 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 5-Fluoro-2′-deoxycytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10356-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Fluoro-2'-deoxycytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010356760 | |
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Record name | 5-fluoro-2'-deoxycytidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12957 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 5-Fluoro-2'-deoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2030437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Deoxy-5-fluorocytidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-FLUORO-2'-DEOXYCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUA4693H5W | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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